

Bilastine-d6: A Comprehensive Technical Guide on Physicochemical Properties

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Compound of Interest

Compound Name: *Bilastine-d6*

Cat. No.: *B12313264*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine-d6 is the deuterated analog of Bilastine, a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist.^{[1][2][3]} The incorporation of deuterium isotopes can offer advantages in drug development, particularly in pharmacokinetic studies, by providing a tracer for quantification and potentially altering metabolic profiles.^{[1][2]} This technical guide provides an in-depth overview of the core physicochemical properties of **Bilastine-d6**, essential for its application in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of **Bilastine-d6** are summarized in the table below. These properties are critical for understanding the behavior of the molecule in various experimental and physiological systems.

Property	Value	Source(s)
Chemical Formula	C ₂₈ H ₃₁ D ₆ N ₃ O ₃	[1] [4] [5]
Molecular Weight	469.65 g/mol	[1] [4] [6]
Exact Mass	469.321 Da	[1]
Appearance	White to off-white solid powder	[1] [7]
Melting Point	>195°C (with decomposition) (for Bilastine)	[8] [9]
Solubility	DMSO: 10 mg/mL (21.29 mM; requires ultrasonic and warming)	[2]
Chloroform (Slightly), Methanol (Slightly) (for Bilastine)	[8] [9]	
logP	5.06 (Predicted)	[1]
pKa	4.15 ± 0.06 (UV spectrophotometry), 4.18 (HPLC) (for Bilastine)	[10]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	10	[1]
CAS Number	1215358-58-9	[1] [2] [4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Bilastine-d6** are not extensively published. However, standardized methodologies for active pharmaceutical ingredients (APIs) are applicable.

Solubility Determination

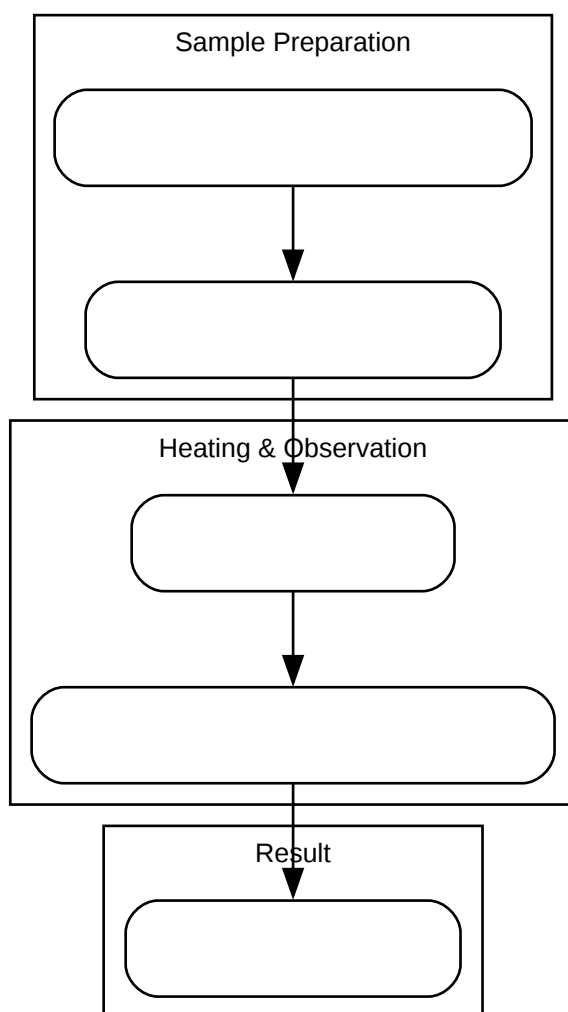
A common method for determining the solubility of a solid API like **Bilastine-d6** involves the shake-flask method.

Shake-flask solubility determination workflow.

This procedure would be repeated for various solvents (e.g., water, buffers at different pH values, organic solvents) to establish a comprehensive solubility profile. For instance, a study on Bilastine utilized UV spectrophotometry for its quantification.^[11]

Melting Point Determination

The melting point of a solid API is typically determined using a capillary melting point apparatus.



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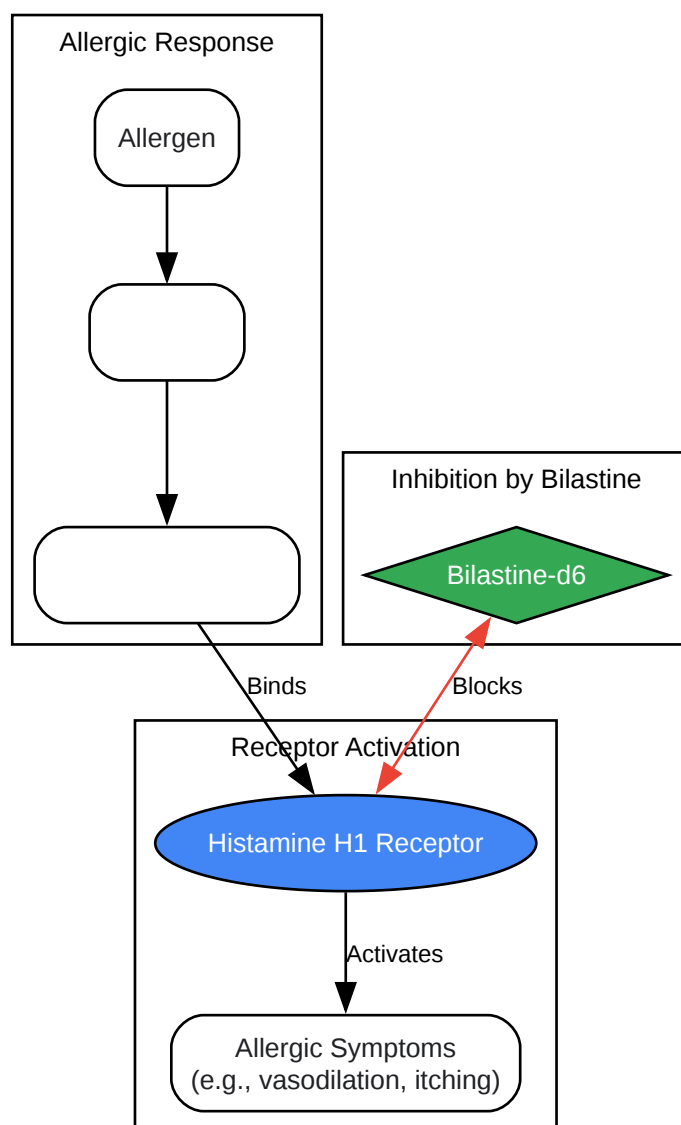
Capillary melting point determination workflow.

The observation of decomposition at the melting point of Bilastine suggests that thermogravimetric analysis (TGA) could also be a valuable analytical technique.

Mechanism of Action and Signaling Pathway

Bilastine functions as a selective inverse agonist of the histamine H1 receptor.[12][13][14]

During an allergic response, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms. Bilastine competitively binds to these receptors, preventing histamine from activating them and thereby mitigating the allergic response.[12] Preclinical studies have demonstrated that Bilastine does not significantly interact with the cytochrome P450 enzyme system, indicating a low potential for drug-drug interactions through this pathway.[15][16] Furthermore, it is largely excreted unchanged.[12][17]



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Mechanism of action of **Bilastine-d6**.

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of **Bilastine-d6**, drawing from available data. The provided information on its molecular characteristics, solubility, and mechanism of action serves as a foundational resource for researchers and professionals in drug development. The application of deuterated compounds like **Bilastine-d6** continues to be a valuable strategy in pharmaceutical sciences, and a

thorough understanding of their fundamental properties is paramount for their effective utilization.

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